Cas no 2172460-44-3 (5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide)

5-Cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide is a specialized heterocyclic compound featuring a triazole core functionalized with a cyclobutyl group and a tetrahydrofuran-derived side chain. The presence of the carbothioamide moiety enhances its reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its structural complexity allows for selective modifications, facilitating the development of novel bioactive molecules. The cyclobutyl and oxolanyl substituents contribute to its steric and electronic properties, potentially improving binding affinity in target interactions. This compound is particularly useful in scaffold diversification and structure-activity relationship studies, offering researchers a versatile tool for drug discovery and chemical synthesis.
5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide structure
2172460-44-3 structure
Product Name:5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide
CAS No:2172460-44-3
MF:C12H18N4OS
MW:266.362520694733
CID:5568550
PubChem ID:165596978
Update Time:2025-06-08

5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1596682
    • 5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide
    • 2172460-44-3
    • Inchi: 1S/C12H18N4OS/c13-12(18)10-11(8-3-1-4-8)16(15-14-10)7-9-5-2-6-17-9/h8-9H,1-7H2,(H2,13,18)
    • InChI Key: VCDKULSBDWSJJD-UHFFFAOYSA-N
    • SMILES: S=C(C1=C(C2CCC2)N(CC2CCCO2)N=N1)N

Computed Properties

  • Exact Mass: 266.12013238g/mol
  • Monoisotopic Mass: 266.12013238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 98Ų

5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide Pricemore >>

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Additional information on 5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide

Introduction to 5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172460-44-3)

5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2172460-44-3, represents a unique molecular architecture that combines a cyclobutyl group with a triazole ring system, further functionalized by an oxolane and a thioamide moiety. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The cyclobutyl substituent in the molecule contributes to its steric properties, potentially influencing both its solubility and interactions with biological targets. The presence of the triazole ring is particularly noteworthy, as triazoles are well-documented for their biological activity and have been incorporated into numerous therapeutic agents. The oxolan group introduces an oxygen-containing heterocycle, which can enhance the compound's metabolic stability and binding affinity. Finally, the thioamide functionality adds another layer of complexity, offering opportunities for further derivatization and optimization.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of such compounds with greater accuracy. Studies suggest that the combination of these structural elements may confer unique pharmacological properties, making 5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide a compelling subject for further investigation. For instance, the triazole ring has been shown to exhibit antifungal and anti-inflammatory properties in several preclinical studies.

In the context of modern drug design, the integration of multiple heterocyclic systems into a single molecule can lead to synergistic effects that enhance therapeutic efficacy. The cyclobutyl group, while relatively small, can significantly impact the compound's overall shape and electronic properties, thereby influencing its interaction with biological targets. This is particularly relevant in the development of small-molecule inhibitors targeting enzymes or receptors involved in disease pathways.

The oxolan moiety is another key feature that warrants attention. Oxolane derivatives have been explored in various pharmaceutical applications due to their ability to mimic natural substrates and their enhanced bioavailability. In combination with the triazole and thioamide groups, this compound may exhibit novel mechanisms of action that could be exploited for therapeutic purposes.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in designing effective drugs. By systematically modifying different parts of the molecule, researchers can optimize its bioactivity while minimizing potential side effects. The multifaceted nature of 5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide makes it an ideal candidate for such studies.

One particularly exciting area of research is the exploration of this compound's potential as an antimicrobial agent. The rise of antibiotic-resistant pathogens has underscored the need for new therapeutic strategies. The unique structural features of this compound may enable it to interact with bacterial or fungal targets in ways that conventional antibiotics do not.

Additionally, the thioamide group provides a handle for further chemical modifications, allowing researchers to explore derivatives with enhanced pharmacokinetic properties or improved target specificity. For example, incorporating fluorine atoms or other electronegative substituents could modulate the compound's metabolic stability or binding affinity.

The synthesis of such complex molecules often presents significant challenges due to their intricate stereochemistry and multiple functional groups. However, advances in synthetic methodologies have made it increasingly feasible to construct these molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in achieving this goal.

In conclusion,5-cyclobutyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbothioamide represents a promising lead compound for further pharmaceutical research. Its unique structural features and potential bioactivity make it an attractive candidate for development into new therapeutic agents. As our understanding of drug design principles continues to evolve,this compound will undoubtedly play a significant role in shaping future advancements in medicinal chemistry.

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